![molecular formula C13H13N5O6S B056326 Metsulfuron CAS No. 79510-48-8](/img/structure/B56326.png)
Metsulfuron
Overview
Description
Synthesis Analysis
The synthesis of metsulfuron involves complex organic reactions leading to the creation of a compound that effectively inhibits the growth of weeds. The specific details of the synthesis processes are proprietary to the manufacturing companies. However, research indicates the critical role of sulfonylureas in targeting the ALS enzyme, demonstrating the sophisticated chemical engineering required to develop such herbicides.
Molecular Structure Analysis
This compound-methyl, the active ingredient in many herbicide formulations, features a molecular structure characterized by a sulfonylurea bridge linking a triazine ring and a methoxybenzoate moiety. This structure is key to its mode of action, allowing for the selective inhibition of ALS in target weed species. The precise arrangement of functional groups within the molecule determines its binding affinity to the ALS enzyme, contributing to its effectiveness as a herbicide.
Chemical Reactions and Properties
This compound exhibits several chemical reactions and properties pivotal for its herbicidal activity. Upon application, it is absorbed by plants primarily through the roots and foliage and then translocated throughout the plant. It is stable under acidic conditions but can hydrolyze in alkaline environments. Its chemical stability and solubility in water play significant roles in its environmental fate and efficacy as a herbicide.
Physical Properties Analysis
The physical properties of this compound, including its solubility in water and organic solvents, melting point, and vapor pressure, influence its application, effectiveness, and environmental behavior. These properties are optimized to ensure that this compound is effective at very low use rates, reducing the environmental load and potential for non-target effects.
Chemical Properties Analysis
This compound's chemical properties, such as its pKa and partition coefficient (logP), dictate its behavior in the environment and within biological systems. Its relatively low logP value indicates a high aqueous solubility and low affinity for organic matter, affecting its mobility in soil and potential for leaching into groundwater.
References
- Qingxiang Zhou, Weidong Wang, & Jun-ping Xiao (2006). Preconcentration and determination of nicosulfuron, thifensulfuron-methyl, and this compound-methyl in water samples using carbon nanotubes packed cartridge in combination with high-performance liquid chromatography.
- R. Paul, Rajvir Sharma, G. Kulshrestha, & S. Singh (2009). Analysis of this compound-methyl residues in wheat field soil: a comparison of HPLC and bioassay techniques.
- Piet Seiden, R. Bossi, & J. Streibig (2000). Applicability of ELISA for determination of this compound-methyl in soil samples.
Scientific Research Applications
Resistance in Weeds : Metsulfuron is used for post-emergence control of weeds like spotted spurge in warm-season turfgrasses. Research has confirmed the first instance of ALS (acetolactate synthase) resistance in spotted spurge due to a specific gene mutation, highlighting the challenges of herbicide resistance in weed management (McCullough et al., 2016).
Residue Analysis in Soil : Studies comparing HPLC and bioassay techniques for analyzing this compound-methyl residues in wheat field soil have shown the bioassay to be more sensitive. This research helps in understanding the persistence and impact of this compound-methyl residues on subsequent crops (Paul et al., 2009).
Use in Barley and Residual Effect on Succeeding Crops : Experiments conducted over four years determined the efficacy of this compound in spring barley and its effects on crops grown in the next season. The results showed that barley tolerated this compound with no significant effects on yield, but a reduction in 1000-kernel weight was observed. Importantly, no significant effect on succeeding crops like rutabaga, potato, and silage corn was noted (Ivany, 1987).
Ecotoxicity in Soil Fauna : this compound-methyl's impact on soil fauna was studied, revealing that while the herbicide itself is not a threat at recommended doses, its combination with mineral oil as an adjuvant showed ecotoxicity to certain soil invertebrates. These findings underscore the importance of considering adjuvant effects in pesticide risk assessments (De Santo et al., 2019).
Residues in Paddy Soils : The dynamics of this compound-methyl residues in Chinese paddy soils were investigated, revealing correlations between residue levels and soil properties like pH and microbial biomass carbon. This research is crucial for understanding the environmental fate of this compound-methyl in agricultural settings (Wang et al., 2008).
Selectivity in Soybean Cultivation : Research on the selectivity of this compound applied to soybean before sowing under different soil conditions showed that application timing and soil type significantly impact soybean development, indicating the need for careful management of this compound application in soybean cultivation (Silva et al., 2021).
Mechanism of Action
Target of Action
Metsulfuron, an organic compound classified as a sulfonylurea herbicide, primarily targets broadleaf weeds and some annual grasses . It is a systemic compound with foliar and soil activity .
Mode of Action
This compound works by inhibiting cell division in the shoots and roots of the plant . It is absorbed by leaves and translocated to growing points of the plant where it stops cell division . Tolerant species, such as wheat and barley, degrade this compound (by hydroxylation of the phenyl ring then conjugation with sugars) much faster than do sensitive species .
Biochemical Pathways
The initial degradation products of this compound-methyl (MSM), thifensulfuron-methyl (TSM), and bensulfuron-methyl (BSM) were identified as corresponding deesterified derivatives, indicating a primary pathway of the deesterification of these three sulfonylurea herbicides . The herbicide acts through inhibition of acetolactate synthase (ALS), an essential enzyme involved in the biosynthesis pathway of branched-chain amino acids present in bacteria, fungi, and higher plants .
Pharmacokinetics
It is known that this compound is a systemic compound with foliar and soil activity, and it works rapidly after it is taken up by the plant .
Result of Action
The result of this compound’s action is the inhibition of cell division in the shoots and roots of the plant, leading to the death of broadleaf weeds and some annual grasses . It is biologically active at low use rates and is very effective on weeds that include bulbs or tubers .
Action Environment
This compound-methyl is stable to photolysis, but will break down in ultraviolet light . It has a higher mobility potential in alkaline soils, due to its higher solubility . The breakdown of this compound-methyl in soils is largely dependent on soil temperature, moisture content, and pH . The chemical will degrade faster under acidic conditions, and in soils with higher moisture content and higher temperature .
Safety and Hazards
properties
IUPAC Name |
2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O6S/c1-7-14-11(17-13(15-7)24-2)16-12(21)18-25(22,23)9-6-4-3-5-8(9)10(19)20/h3-6H,1-2H3,(H,19,20)(H2,14,15,16,17,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHURBUBIHUHSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058187 | |
Record name | Metsulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79510-48-8 | |
Record name | Metsulfuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79510-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metsulfuron [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079510488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metsulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METSULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G9B203G2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does metsulfuron-methyl exert its herbicidal effect?
A1: this compound-methyl belongs to the sulfonylurea class of herbicides, known for inhibiting the enzyme acetolactate synthase (ALS) [, , , , , , ]. ALS is a crucial enzyme in the biosynthesis of essential branched-chain amino acids like valine, leucine, and isoleucine. By inhibiting ALS, this compound-methyl disrupts amino acid production, leading to the cessation of plant growth and eventual death [, ].
Q2: What are the downstream effects of ALS inhibition by this compound-methyl in plants?
A2: Inhibition of ALS leads to a decrease in total soluble protein and a temporary increase in amino acid content in plant leaves . It also affects chlorophyll and sugar content, causing initial reductions followed by significant increases over time . Ultimately, these disruptions in vital metabolic processes lead to plant death.
Q3: How does the application timing of this compound-methyl influence its antagonistic effects with other herbicides like sethoxydim?
A3: Studies have shown that applying this compound-methyl 24 hours or more after sethoxydim can mitigate the antagonistic effects observed when both herbicides are tank-mixed . This suggests that the antagonistic response is time-dependent and can be overcome by strategic application timing.
Q4: Can this compound-methyl affect acetyl-CoA carboxylase (ACCase) activity, the target enzyme of herbicides like tralkoxydim?
A4: In vitro assays have shown that this compound-methyl does not affect ACCase activity, nor does it interfere with the inhibition of ACCase by tralkoxydim . This suggests that the observed antagonism between this compound-methyl and tralkoxydim is not directly related to ACCase.
Q5: What is the molecular formula and weight of this compound-methyl?
A5: The molecular formula of this compound-methyl is C14H15N5O6S and its molecular weight is 381.37 g/mol.
Q6: Is there any spectroscopic data available for this compound-methyl?
A6: While the provided research articles do not explicitly mention specific spectroscopic data, researchers can find detailed information on spectral properties (e.g., infrared, NMR, mass spectrometry) in publicly available databases like PubChem or ChemSpider.
Q7: Does the efficacy of this compound-methyl vary with different soil types?
A7: Research indicates that the phytotoxicity of this compound-methyl is influenced by soil pH, but not significantly by soil texture . Higher soil pH generally leads to increased phytotoxicity. Furthermore, adsorption, desorption, and mobility of this compound-methyl are influenced by soil properties like organic matter and clay content .
Q8: How does temperature affect the degradation of this compound-methyl in soil?
A8: Degradation of this compound-methyl is significantly influenced by temperature . Lower temperatures generally slow down the degradation process, leading to longer persistence in the soil.
Q9: Does microbial activity contribute to the degradation of this compound-methyl in soil?
A9: Yes, microbial activity plays a significant role in the degradation of this compound-methyl [, , , ]. Sterile conditions have been shown to significantly slow down the degradation rate, highlighting the importance of soil microorganisms in this process.
Q10: How do structural modifications of this compound-methyl affect its herbicidal activity?
A10: While the provided research articles do not delve into specific structural modifications, the sulfonylurea class of herbicides, to which this compound-methyl belongs, has been extensively studied for SAR. Small changes in the chemical structure of sulfonylureas can significantly impact their activity, potency, and selectivity.
Q11: How stable is this compound-methyl under various environmental conditions?
A13: Research indicates that this compound-methyl is susceptible to degradation in soil, with its half-life varying depending on factors like soil pH, temperature, and microbial activity [, , , ]. Studies on its stability under different environmental conditions are crucial for understanding its persistence and potential environmental impact.
Q12: Are there specific regulations regarding the use and disposal of this compound-methyl?
A12: this compound-methyl, like other pesticides, is subject to regulations regarding its use, handling, and disposal in different countries. These regulations aim to minimize risks to human health and the environment.
Q13: How is this compound-methyl absorbed, distributed, metabolized, and excreted by plants?
A15: Research has shown that this compound-methyl is readily absorbed by plant foliage and translocated throughout the plant [, ]. Its metabolism in plants can vary depending on the species, leading to the formation of various metabolites.
Q14: What types of studies are used to evaluate the efficacy of this compound-methyl against different weed species?
A16: The provided research articles highlight the use of both greenhouse and field experiments to assess the efficacy of this compound-methyl against various weed species [, , , , , , , , , , , , , , , , , , , , , , ]. These studies involve measuring weed control, plant biomass reduction, and crop yield under different treatment conditions.
Q15: Has resistance to this compound-methyl been reported in weed species?
A17: Yes, resistance to this compound-methyl has been reported in some weed species, including Polypogon fugax and Clidemia hirta .
Q16: What are the potential mechanisms of resistance to this compound-methyl?
A18: Resistance mechanisms can include target-site mutations in the ALS gene, enhanced herbicide metabolism by enzymes like glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs), and reduced herbicide uptake or translocation .
Q17: What is the toxicity profile of this compound-methyl?
A17: While the provided research articles focus primarily on the herbicidal aspects of this compound-methyl, it's essential to consult relevant safety data sheets and regulatory guidelines for comprehensive information on its toxicity and safety profile.
Q18: What are the potential environmental impacts of this compound-methyl?
A20: this compound-methyl, like other herbicides, can have both beneficial and potentially adverse effects on the environment. While it effectively controls weeds, it's crucial to minimize non-target effects on beneficial plants and understand its persistence and degradation pathways in soil and water [, , , ].
Q19: How can the negative environmental impacts of this compound-methyl be mitigated?
A19: Strategies to minimize the negative environmental impacts include using recommended application rates, adopting best management practices to prevent runoff and leaching, and promoting sustainable agricultural practices that reduce herbicide reliance.
Q20: Are there any alternative weed control methods or herbicides that can be used in place of this compound-methyl?
A22: Yes, there are various alternative weed control methods, including mechanical weeding, cultural practices like crop rotation and cover cropping, and other herbicides with different modes of action [, , , , , , , , , , , ].
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